2-Deoxyribosylformylamine

DNA replication translesion synthesis oxidative DNA damage

2-Deoxyribosylformylamine (also termed 2-deoxyribosylformamide, dF, or the formylamine lesion; molecular formula C₆H₁₁NO₄, MW 161.16 g/mol) is a chemically synthesized nucleoside analog that replicates the structure of a major oxidative DNA lesion induced by ionizing radiation. It arises from hydroxyl-radical-mediated oxidation of pyrimidine bases (cytosine and thymine) in DNA and functions as an abasic site-like modification.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 57609-73-1
Cat. No. B1229099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxyribosylformylamine
CAS57609-73-1
Synonyms2-deoxyribosylformylamine
2-DRBFA
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C(C(OC1NC=O)CO)O
InChIInChI=1S/C6H11NO4/c8-2-5-4(10)1-6(11-5)7-3-9/h3-6,8,10H,1-2H2,(H,7,9)/t4-,5+,6-/m0/s1
InChIKeyXMKVMFPSKVZMDZ-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxyribosylformylamine (CAS 57609-73-1) – Product Overview for DNA Damage and Repair Research Procurement


2-Deoxyribosylformylamine (also termed 2-deoxyribosylformamide, dF, or the formylamine lesion; molecular formula C₆H₁₁NO₄, MW 161.16 g/mol) is a chemically synthesized nucleoside analog that replicates the structure of a major oxidative DNA lesion induced by ionizing radiation. It arises from hydroxyl-radical-mediated oxidation of pyrimidine bases (cytosine and thymine) in DNA and functions as an abasic site-like modification [1]. Unlike ordinary apurinic/apyrimidinic (AP) sites, the formylamine lesion retains the deoxyribose scaffold with an N-formyl substituent, conferring distinct coding properties and enzymatic processing specificities [2]. The compound is supplied as a research-grade small molecule, typically at ≥95% purity, for use in oligonucleotide synthesis, DNA repair enzymology, and mutagenesis studies.

2-Deoxyribosylformylamine (CAS 57609-73-1) – Why Generic Lesion Analogs Cannot Substitute


2-Deoxyribosylformylamine occupies a unique structural and functional niche among synthetic DNA lesion analogs that prevents its straightforward replacement by superficially similar abasic site models such as 2-deoxyribose, tetrahydrofuran (THF), or propanediol. It is not a generic AP site mimic: the N-formyl substituent fundamentally alters DNA polymerase bypass efficiency, mutagenic coding (71% adenine insertion), and recognition by base excision repair glycosylases [1]. Standard lesion analogs like THF or propanediol lack this N-formyl functionality and consequently exhibit different replication fidelity, repair enzyme substrate profiles, and physicochemical stability. Moreover, the formylamine lesion's intrinsic alkaline lability requires specialized phosphoramidite chemistry with mild deprotection conditions that are incompatible with standard oligonucleotide synthesis workflows used for stable analogs [2]. Substituting any generic abasic site analog therefore risks generating data that misrepresent the lesion's biological processing, confounding mechanistic and pharmacological conclusions.

2-Deoxyribosylformylamine (CAS 57609-73-1) – Quantitative Differentiation Evidence for Scientific Selection


DNA Polymerase Bypass Efficiency: Formylamine vs. 8-Oxo-7,8-Dihydroguanine

In a single-stranded shuttle vector system transfected into simian COS7 cells, formylamine exhibits substantially lower DNA polymerase bypass survival compared with 8-oxo-7,8-dihydroguanine (8-oxoG). Formylamine permits only 45% bypass, versus 70% for 8-oxoG, establishing that formylamine is a significantly stronger replication-blocking lesion [1]. The tandem lesion (formylamine vicinal to 8-oxoG) reduces bypass further to 17%, demonstrating that formylamine contributes the dominant blocking effect in clustered damage contexts.

DNA replication translesion synthesis oxidative DNA damage

Mutagenic Coding Specificity: Adenine Insertion Frequency of Formylamine vs. 8-OxoG

Formylamine exhibits a qualitatively distinct mutagenic signature compared with 8-oxoG in the same experimental system. Formylamine preferentially directs adenine insertion opposite the lesion at a frequency of 71%, accompanied by detectable one-base deletions at the lesion site [1]. In contrast, 8-oxoG predominantly maintains canonical guanine:cytosine pairing and is only slightly mutagenic under the same conditions. Cytosine and thymine were inserted opposite formylamine at similar but low frequencies. This demonstrates that when derived from oxidative cytosine damage, formylamine is a highly mutagenic lesion with a characteristic C→T transition bias.

mutagenesis DNA damage coding properties base insertion fidelity

Enzymatic Repair Substrate Specificity: Formylamine Is Processed by Endonuclease III, Not Fpg

Formylamine serves as a preferential substrate for Escherichia coli endonuclease III (Endo III), whereas 8-oxoG is recognized and excised by formamidopyrimidine DNA glycosylase (Fpg) [1]. This differential enzymatic processing has been demonstrated using synthetic oligonucleotide substrates containing site-specific lesions. The high alkaline lability of the formylamine lesion in DNA, confirmed by piperidine cleavage tests, further distinguishes it from other oxidative base damages [2]. These orthogonal repair pathways enable formylamine-containing oligonucleotides to function as selective probes for Endo III activity in biochemical assays.

base excision repair DNA glycosylase Endo III Fpg enzyme substrate specificity

Differential Induction of Formylamine vs. 8-OxoG by Tirapazamine and UVC Radiation

In mouse fibroblast cells, the formamide lesion is produced in significant amounts by both UVC radiation and the chemotherapeutic free-radical-generating agent tirapazamine, whereas the 8-oxoG lesion is measurable only after UVC irradiation and not following tirapazamine treatment [1]. Both agents generate comparable levels of thymine glycol and formamide damage. This agent-specific differential induction profile, quantified by LC-MS/MS with isotopically labeled internal standards, demonstrates that formylamine formation is mechanistically distinct from 8-oxoG formation, with implications for studies of drug-induced versus radiation-induced oxidative stress.

DNA damage induction tirapazamine UVC radiation lesion profiling

DNA Duplex Destabilization: Formylamine (dF) vs. Propanediol Abasic Site Analog

The thermal stability of DNA duplexes containing a 2-deoxyribosylformamide (dF) residue was compared directly with duplexes containing a propanediol abasic site analog (P) at the same central position [1]. Melting temperature (Tm) comparisons revealed that duplex stability depends more strongly on the identity of the nucleotide opposite the abasic site than on the chemical nature of the abasic residue itself (dF vs. P). Nevertheless, the presence of the dF residue was shown to affect duplex stability considerably, as independently confirmed by UV melting analysis of dF-containing oligonucleotides [2]. The exact Tm depression relative to unmodified control was sequence-context-dependent.

DNA duplex stability melting temperature abasic site thermodynamics

2-Deoxyribosylformylamine (CAS 57609-73-1) – High-Value Research and Industrial Application Scenarios


Positive Control for Replication-Blocking Lesion Screens in Translesion Synthesis (TLS) Polymerase Assays

Formylamine's 45% bypass rate in mammalian cells (vs. 70% for 8-oxoG) [1] establishes it as a stringent positive control for quantifying TLS polymerase activity against replication-blocking lesions. In high-throughput screens for TLS inhibitors or polymerase processivity modulators, formylamine-containing templates provide the strong replication-block signal needed to achieve meaningful dynamic range, whereas 8-oxoG templates may not produce sufficient bypass reduction to resolve compound effects.

Substrate for Discriminating Endo III vs. Fpg Repair Activity in Base Excision Repair (BER) Assays

Formylamine is specifically recognized and excised by Endo III but not by Fpg, while 8-oxoG shows the opposite specificity [1]. This orthogonal substrate specificity enables parallel BER activity profiling using formylamine- and 8-oxoG-containing oligonucleotide substrates to simultaneously quantify Endo III and Fpg glycosylase activities in tissue lysates, purified enzyme preparations, or inhibitor screening campaigns.

Biomarker Standard for LC-MS/MS Quantification of Free-Radical-Induced DNA Damage

Because formamide lesions are induced by both ionizing radiation and tirapazamine (a hypoxia-activated prodrug), whereas 8-oxoG is not induced by tirapazamine [1], formylamine serves as a critical analytical standard for LC-MS/MS methods quantifying DNA damage in cells exposed to diverse free-radical-generating agents. Inclusion of isotopically labeled formylamine internal standards enables precise lesion quantitation in preclinical drug metabolism and radiation biology studies.

Authentic Model Lesion for Mechanistic Mutagenesis Studies of C→T Transition Mutations

The 71% adenine insertion rate opposite formylamine in mammalian cells [1] makes it the definitive synthetic lesion for studying the molecular mechanism of oxidative-cytosine-damage-induced C→T transitions, one of the most prevalent mutation types in human cancers. Generic abasic site analogs do not recapitulate this specific coding bias, making formylamine indispensable for studies linking oxidative cytosine damage to mutational signatures in oncogenesis.

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